molecular formula C7H3ClF3NaO2S B13200119 Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate

Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B13200119
M. Wt: 266.60 g/mol
InChI Key: MQPHQGRMVDDPIX-UHFFFAOYSA-M
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Description

Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound that features a trifluoromethyl group, a chloro substituent, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate typically involves the sulfonation of 4-chloro-2-(trifluoromethyl)benzene. One common method is the reaction of 4-chloro-2-(trifluoromethyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products:

    Oxidation: Sulfonic acids, sulfonyl chlorides.

    Reduction: Sulfinates, thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the trifluoromethyl and chloro groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

  • Sodium 4-chloro-2-(trifluoromethyl)benzenesulfonate
  • Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfonate
  • Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfonamide

Comparison: Sodium 4-chloro-2-(trifluoromethyl)benzene-1-sulfinate is unique due to the presence of the sulfonate group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H3ClF3NaO2S

Molecular Weight

266.60 g/mol

IUPAC Name

sodium;4-chloro-2-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C7H4ClF3O2S.Na/c8-4-1-2-6(14(12)13)5(3-4)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1

InChI Key

MQPHQGRMVDDPIX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)[O-].[Na+]

Origin of Product

United States

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